MI-2 is a potent, irreversible, small molecule inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). [, , ] It is a valuable tool in scientific research to study MALT1 function and its role in various diseases. [] MI-2 exhibits selectivity for MALT1 over other caspases and demonstrates significant anti-tumor activity in preclinical models of B-cell lymphoma. [, ]
MI 2 MALT1 inhibitor is a small molecule specifically designed to inhibit the activity of the mucosa-associated lymphoid tissue lymphoma translocation protein 1, commonly referred to as MALT1. This protein plays a crucial role in various cellular processes, particularly in immune responses and lymphocyte signaling. The inhibition of MALT1 has garnered significant interest in therapeutic contexts, particularly for treating aggressive forms of diffuse large B-cell lymphoma (ABC-DLBCL) and other proliferative diseases.
MI 2 was developed as part of an effort to create effective therapies targeting MALT1, which has been implicated in the pathogenesis of several cancers. Initial studies demonstrated its potential as an irreversible inhibitor, leading to its classification as a promising candidate for further research and development in oncology .
MI 2 belongs to a class of compounds known as small molecule inhibitors. It specifically targets the paracaspase domain of MALT1, which is responsible for its proteolytic activity. This compound is categorized under enzyme inhibitors and is particularly relevant in the context of cancer therapeutics due to its selective action against MALT1 .
The synthesis of MI 2 involves several chemical reactions that are designed to create a compound with high specificity and potency against MALT1. The process typically includes:
The synthesis often employs techniques such as microwave-assisted reactions and click chemistry to facilitate rapid and efficient formation of the desired compounds. Structure-activity relationship studies guide modifications to optimize efficacy against MALT1 while minimizing off-target effects .
MI 2 features a complex molecular structure characterized by a triazole ring and various functional groups that contribute to its binding affinity for MALT1. The specific arrangement of atoms allows for effective interaction with the paracaspase domain, enabling irreversible inhibition.
Molecular modeling studies have provided insights into the three-dimensional configuration of MI 2, revealing critical interactions that stabilize its binding to MALT1. These studies often utilize computational methods such as molecular dynamics simulations and docking analyses to predict binding affinities and conformational dynamics .
MI 2 primarily acts through covalent modification of MALT1, which involves the formation of a stable bond between the inhibitor and the target protein. This process effectively prevents MALT1 from performing its normal proteolytic functions.
Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers have confirmed that MI 2 modifies MALT1 covalently, resulting in a measurable increase in molecular weight corresponding to the addition of MI 2 minus a chloride group . This irreversible binding is crucial for its mechanism of action.
The mechanism by which MI 2 inhibits MALT1 involves direct binding to the paracaspase domain, leading to a loss of enzymatic activity. Upon binding, MI 2 prevents MALT1 from cleaving its substrates, which are vital for downstream signaling pathways associated with cell survival and proliferation.
Studies indicate that treatment with MI 2 results in significant reductions in cleavage events involving key substrates such as cylindromatosis and A20, ultimately leading to altered cellular responses including apoptosis or ferroptosis in specific cell types .
MI 2 is typically characterized by its solubility in organic solvents and stability under physiological conditions. Its physical state may vary depending on formulation but is generally solid at room temperature.
The chemical properties include:
These properties are essential for understanding how MI 2 behaves in biological systems and how it can be effectively delivered as a therapeutic agent .
MI 2 has significant applications in cancer research, particularly for:
MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a paracaspase central to innate and adaptive immunity. It functions as both a scaffolding protein and a protease within the CARD11-BCL10-MALT1 (CBM) signalosome complex. Upon antigen receptor activation, MALT1 cleaves substrates such as A20, CYLD, RelB, Regnase-1, and Roquin-1/2, amplifying NF-κB signaling and inflammatory gene expression. Oncogenic dysregulation of this pathway drives survival and proliferation in B-cell malignancies, particularly activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and mucosa-associated lymphoid tissue (MALT) lymphomas [2] [7].
Constitutive MALT1 protease activity is a hallmark of aggressive lymphomas. In ABC-DLBCL, gain-of-function mutations in CARD11 or chronic active B-cell receptor (BCR) signaling trigger autonomous CBM complex assembly. This leads to proteolytic cleavage of NF-κB inhibitors (e.g., A20, CYLD) and mRNA destabilizers (Regnase-1, Roquin-1/2). Cleaved Regnase-1 fails to suppress NFKBIZ (IκBζ) and NFKBID (IκBNS) transcripts, while A20 cleavage prevents termination of NF-κB signaling. Consequently, NF-κB target genes (e.g., IRF4, IL-6, IL-10) are transcriptionally and post-transcriptionally upregulated, promoting lymphoma cell survival [2] [7]. In MALT lymphomas, the t(11;18) translocation generates the API2-MALT1 fusion oncoprotein, which constitutively activates MALT1 protease activity and alternative NF-κB pathways [2].
Substrate | Cleavage Consequence | Oncogenic Outcome | |
---|---|---|---|
A20 (TNFAIP3) | Loss of deubiquitinase activity | Sustained IKK activation | |
CYLD | Inactivation of deubiquitinase | Enhanced NF-κB signaling | |
Regnase-1 | Degradation of mRNA destabilizer | Stabilization of NFKBIZ/NFKBID mRNAs | |
Roquin-1/2 | Inactivation of RNA binding protein | Increased pro-survival gene expression | |
BCL10 | Attenuation of CBM signaling | Feedback regulation of NF-κB | [2] [3] |
ABC-DLBCL is characterized by genetic lesions that chronically activate BCR signaling and NF-κB. Approximately 20–30% of cases harbor CARD11 mutations that promote spontaneous CBM complex formation. Additional drivers include CD79A/B mutations (amplifying BCR signaling) and MYD88 L265P mutations (engaging Toll-like receptor pathways). These lesions converge on MALT1 protease activation, creating dependency on the CBM signalosome. Gene expression profiling confirms enrichment of NF-κB target genes (IRF4, CCL3, CCL4) in ABC-DLBCL but not germinal-center B-cell-like (GCB) DLBCL. Critically, MALT1 genetic ablation or pharmacological inhibition selectively kills ABC-DLBCL cells, validating its pathogenic role [3] [7] [8].
ABC-DLBCL exhibits inferior 5-year survival (∼40%) compared to GCB-DLBCL (∼75%), largely due to intrinsic chemoresistance. Standard R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, prednisone) therapy fails in ∼60% of ABC-DLBCL patients. Resistance stems from:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1